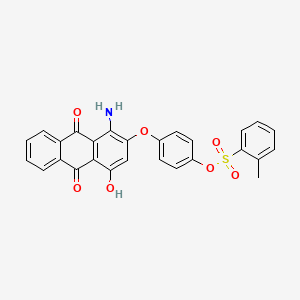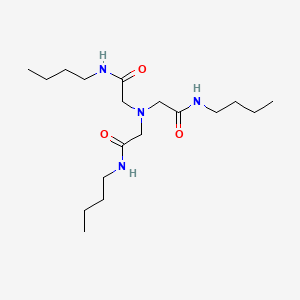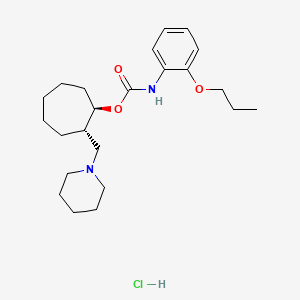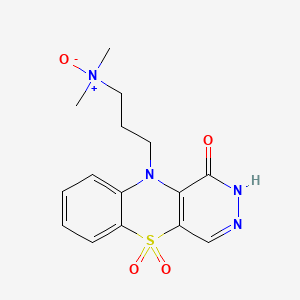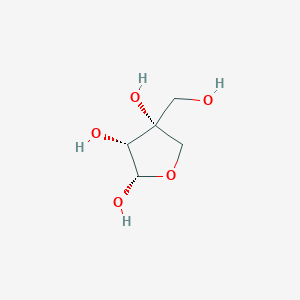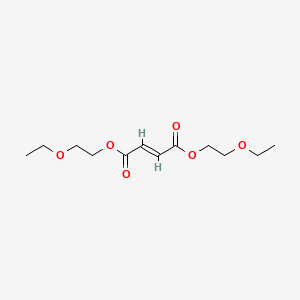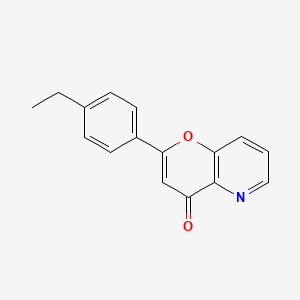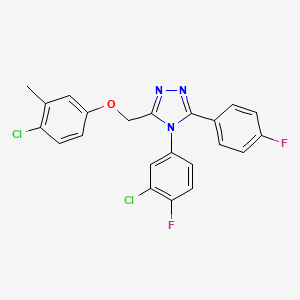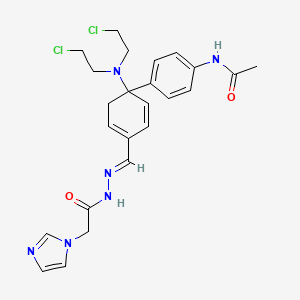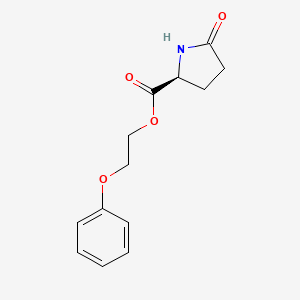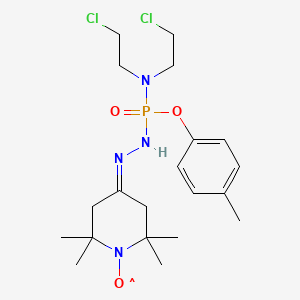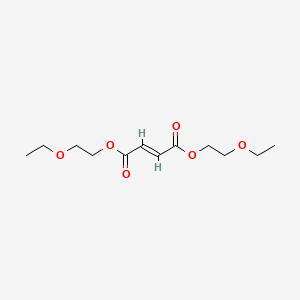
Bis(2-ethoxyethyl) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethoxyethyl) fumarate: is an organic compound with the molecular formula C12H20O6 . It is a diester of fumaric acid and 2-ethoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) fumarate is typically synthesized through the esterification of fumaric acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where fumaric acid and 2-ethoxyethanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-ethoxyethyl) fumarate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under mild to moderate conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, resulting in different ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethoxyethyl) fumarate is used as a reagent in organic synthesis, particularly in the preparation of polymers and copolymers. It serves as a monomer in the production of various polymeric materials.
Biology: In biological research, this compound is studied for its potential as a biochemical tool. It may be used in the synthesis of biologically active compounds or as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications. It may be used in drug formulation or as an intermediate in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used as a plasticizer, enhancing the flexibility and durability of plastic materials. It is also employed in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of bis(2-ethoxyethyl) fumarate involves its interaction with various molecular targets and pathways. It may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, it may affect signaling pathways related to cell proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) fumarate: Another diester of fumaric acid, but with 2-ethylhexanol instead of 2-ethoxyethanol. It is used as a plasticizer and in the production of polymers.
Diethyl fumarate: A simpler ester of fumaric acid with ethanol. It is used in organic synthesis and as a reagent in various chemical reactions.
Dimethyl fumarate: An ester of fumaric acid with methanol, known for its use in the treatment of multiple sclerosis and psoriasis.
Uniqueness: Bis(2-ethoxyethyl) fumarate is unique due to its specific ester groups, which confer distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
45217-53-6 |
|---|---|
Molekularformel |
C12H20O6 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
bis(2-ethoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
InChI-Schlüssel |
FAOJZHMRXJJQCB-AATRIKPKSA-N |
Isomerische SMILES |
CCOCCOC(=O)/C=C/C(=O)OCCOCC |
Kanonische SMILES |
CCOCCOC(=O)C=CC(=O)OCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



